molecular formula C11H13N3OS B14035881 8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B14035881
M. Wt: 235.31 g/mol
InChI Key: KRGGWBVWKGHIOM-UHFFFAOYSA-N
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Description

8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to nitrogen bases found in DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the reaction of an α,β-unsaturated ester with malononitrile in the presence of sodium methoxide in methanol. This reaction yields 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridin-3-carbonitriles, which can then be treated with guanidine systems to afford 4-amino-5,6-dihydropyrido[2,3-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-isopropyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinase targets. This makes it a valuable compound for the development of targeted therapies in cancer treatment .

Properties

Molecular Formula

C11H13N3OS

Molecular Weight

235.31 g/mol

IUPAC Name

2-methylsulfanyl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C11H13N3OS/c1-7(2)14-9(15)5-4-8-6-12-11(16-3)13-10(8)14/h4-7H,1-3H3

InChI Key

KRGGWBVWKGHIOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C=CC2=CN=C(N=C21)SC

Origin of Product

United States

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